Comparative Hemolytic Activity: CTX IV vs. CTX II (Parent Molecules)
The parent molecule CTX IV exhibits at least twice the hemolytic activity of its closest analog CTX II, a difference attributed solely to a single N-terminal amino acid substitution [1]. This functional divergence is a key differentiator for the entire CTX IV class, including its fragments, when selecting a cardiotoxin for cytolytic assays.
| Evidence Dimension | Hemolytic activity (lytic potency) |
|---|---|
| Target Compound Data | Lytic activity of CTX IV |
| Comparator Or Baseline | Lytic activity of CTX II |
| Quantified Difference | ≥2-fold greater activity for CTX IV |
| Conditions | Erythrocyte hemolysis assay; direct comparison of purified toxins |
Why This Matters
This quantifiable 2-fold difference in a core functional readout (hemolysis) directly justifies selecting the CTX IV isoform over CTX II for applications where enhanced membrane disruption is required.
- [1] Jang, J. Y., Krishnaswamy, T., Kumar, S., Jayaraman, G., Yang, P. W., & Yu, C. (1997). Comparison of the Hemolytic Activity and Solution Structures of Two Snake Venom Cardiotoxin Analogues Which Only Differ in Their N-Terminal Amino Acid. Biochemistry, 36(48), 14635–14641. View Source
